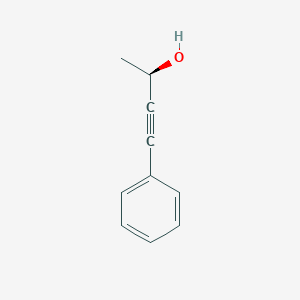

(r)-4-Phenyl-3-butyn-2-ol

Description

Significance of Chiral Propargylic Alcohols in Enantioselective Organic Chemistry

Chiral propargylic alcohols are a class of organic compounds that possess both a hydroxyl group and a carbon-carbon triple bond, with the alcohol-bearing carbon being a stereocenter. This unique combination of functionalities makes them exceptionally valuable intermediates in enantioselective organic chemistry. rsc.orgrsc.org They are versatile synthons that can undergo a wide array of transformations, including propargylic substitutions, rearrangements, and additions to the alkyne moiety. rsc.org

The development of methods for the enantioselective synthesis of propargylic alcohols has been a significant area of research. organic-chemistry.orgtandfonline.comacs.org One notable approach involves the direct addition of terminal alkynes to aldehydes, facilitated by chiral catalysts to achieve high enantiomeric excess. organic-chemistry.org The resulting optically active propargylic alcohols are crucial for building complex molecular architectures with a high degree of stereochemical control. organic-chemistry.org

Academic Importance of (R)-4-Phenyl-3-butyn-2-ol as a Stereogenic Building Block

This compound, a specific chiral propargylic alcohol, has garnered considerable attention within the academic research community. Its structure, featuring a phenyl group, a hydroxyl group, and a terminal alkyne, all in proximity to a defined stereocenter, makes it a powerful tool for introducing chirality into a target molecule.

The academic importance of this compound stems from its role as a precursor in the synthesis of more complex chiral molecules. For instance, it can be used in the synthesis of highly substituted allylic alcohols through regio- and stereodefined carbometallation reactions. rsc.org The resolution of racemic 4-phenyl-3-butyn-2-ol (B1585155) is a common method to obtain the enantiomerically pure (R)- and (S)-forms, often employing enzymatic kinetic resolution. rsc.org

Table 1: Properties of 4-Phenyl-3-butyn-2-ol

| Property | Value |

| IUPAC Name | 4-phenylbut-3-yn-2-ol |

| CAS Number | 5876-76-6 |

| Molecular Formula | C10H10O |

| Molecular Weight | 146.19 g/mol |

| Appearance | Varies, can be a liquid or solid depending on purity |

| Boiling Point | 102–103°C at 12 mmHg |

| Melting Point | 46–52°C (for the racemic mixture) |

Data sourced from multiple chemical suppliers and databases. nih.gov

The utility of this compound is further highlighted in various synthetic transformations. It can participate in Meerwein–Ponndorf–Verley (MPV) type alkynylation reactions, where the alkynyl group is transferred to an aldehyde. rsc.org This demonstrates its capacity to act as an alkynyl donor in a stereocontrolled manner.

Table 2: Research Highlights Involving this compound

| Research Area | Key Finding |

| Enzymatic Resolution | Racemic 4-phenyl-3-butyn-2-ol can be effectively resolved using enzymes like Novozym 435 to yield the (S)-enantiomer and the (R)-acetate with high enantiomeric excess. rsc.org |

| Carbometallation Reactions | The (S)-enantiomer has been used in copper-mediated reactions to produce highly substituted allylic alcohols with defined stereochemistry. rsc.org |

| Asymmetric Transfer Hydrogenation | While not directly on the phenyl-substituted compound, related silylated butynols have been synthesized in high enantiomeric purity via asymmetric transfer hydrogenation, a method applicable to this class of compounds. orgsyn.org |

Structure

3D Structure

Properties

CAS No. |

73922-81-3 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(2R)-4-phenylbut-3-yn-2-ol |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3/t9-/m1/s1 |

InChI Key |

JYOZFNMFSVAZAW-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C#CC1=CC=CC=C1)O |

Canonical SMILES |

CC(C#CC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 4 Phenyl 3 Butyn 2 Ol

Enantioselective Reduction Strategies for 4-Phenyl-3-butyn-2-one (B156156) Precursors

The primary route to optically active 4-phenyl-3-butyn-2-ol (B1585155) involves the asymmetric reduction of its corresponding ketone, 4-phenyl-3-butyn-2-one. This transformation requires a chiral catalyst or reagent to differentiate between the two enantiotopic faces of the carbonyl group, leading to an excess of one enantiomer over the other. Key strategies include metal-based catalytic systems, chiral borane (B79455) reagents, and biocatalytic methods.

Catalytic Asymmetric Reduction Approaches

Catalytic asymmetric reduction utilizes a small amount of a chiral catalyst to generate a large quantity of the chiral product. This approach is highly valued for its efficiency and atom economy.

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the reduction of prochiral ketones. This method typically employs chiral ruthenium(II) or rhodium(I) complexes as catalysts, with a hydrogen source like a formic acid/triethylamine azeotrope or isopropanol. dicp.ac.cnmdpi.com These catalysts, often featuring chiral diamine or amino alcohol ligands, facilitate the stereoselective transfer of a hydride to the ketone substrate. researchgate.net While Ru(II) and Rh(I) complexes are widely used for the asymmetric reduction of various ketones, including α,β-unsaturated systems, specific documented applications for the highly selective reduction of 4-phenyl-3-butyn-2-one to (R)-4-phenyl-3-butyn-2-ol are less detailed in comparison to other methods. researchgate.net However, the general efficacy of catalysts like those based on Noyori's chiral Ts-DPEN ligand in reducing aromatic ketones suggests their potential applicability. researchgate.netrsc.org The chemoselectivity of these systems is crucial, as reduction of the alkyne bond can be a competing reaction pathway. mdpi.com

Chiral borane reagents are highly effective for the asymmetric reduction of α,β-acetylenic ketones like 4-phenyl-3-butyn-2-one. These reductions are typically stoichiometric but can offer excellent enantioselectivity.

A prominent example is Alpine-Borane®, derived from (+)-α-pinene. Another set of effective reagents are derivatives of myrtanyl borane, which can be generated in situ. Research has shown that changing the alkyl substituent at the 2-position of the pinene framework can significantly enhance the optical purity of the resulting propargylic alcohol. For instance, Prapine-Borane, a B-iso-2-n-propylapopinocampheyl-9-borabicyclo[3.3.1]nonane, reduces 4-phenyl-3-butyn-2-one to the corresponding (S)-alcohol with an impressive 96% enantiomeric excess (e.e.). Similarly, Eapine-Borane achieves an 89% e.e. for the same transformation. ajchem-b.com

More recently, a catalytic method using myrtanyl borane has been developed. This system, which employs a B-O/B-H transborylation strategy for catalyst turnover, can reduce 4-phenyl-3-butyn-2-one with high yield and excellent enantiofidelity. One study reported achieving the product with 89% e.e. in a 76% yield.

Table 1: Asymmetric Reduction of 4-Phenyl-3-butyn-2-one with Chiral Borane Reagents

| Reagent/Catalyst System | Product Configuration | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| Prapine-Borane | (S) | 96% | ajchem-b.com |

| B-Chlorodiiso-2-ethylapopinocampheylborane | Not Specified | 91% | |

| Eapine-Borane | (S) | 89% | ajchem-b.com |

| Myrtanyl Borane (Catalytic) | Not Specified | 89% | |

| Alpine-Borane® | (S) | 82% | ajchem-b.com |

Metal-Catalyzed Systems (e.g., Chiral Rhodium and Ruthenium Catalysts)

Biocatalytic Reduction Methodologies

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. These methods are renowned for their high selectivity (chemo-, regio-, and stereo-) and operation under mild, environmentally benign conditions.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones to alcohols, utilizing a nicotinamide (B372718) cofactor such as NAD(P)H. The stereochemical outcome of the reduction is determined by the enzyme's inherent facial selectivity, described by Prelog's rule.

A study utilizing a Prelog-selective mutant enzyme, W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH), demonstrated the highly efficient reduction of 4-phenyl-3-butyn-2-one. This enzymatic reaction produced (S)-4-phenyl-3-butyn-2-ol with excellent yield and high levels of both chemo- and enantioselectivity, leaving the alkyne moiety intact. To obtain the desired (R)-enantiomer, one would need to employ an anti-Prelog selective ADH, which would deliver the hydride to the opposite face of the carbonyl.

In contrast, other enzyme classes like Old Yellow Enzymes (OYEs) have also been tested. However, OYEs tend to reduce the C≡C triple bond in addition to the carbonyl group, leading to the formation of 4-phenyl-2-butanone, which is not the desired propargyl alcohol. researchgate.net This highlights the critical importance of enzyme selection for achieving the required chemoselectivity.

Table 2: Enzyme-Mediated Reduction of 4-Phenyl-3-butyn-2-one

| Enzyme System | Product | Key Outcome | Reference |

|---|---|---|---|

| W110A TeSADH (Alcohol Dehydrogenase) | (S)-4-Phenyl-3-butyn-2-ol | Excellent yield, high chemo- and enantioselectivity | |

| Old Yellow Enzyme (OYE) Family | 4-Phenyl-2-butanone | Reduction of both C≡C and C=O bonds | researchgate.net |

Using whole microbial cells as biocatalysts offers a practical alternative to isolated enzymes, as it circumvents the need for enzyme purification and provides an in-situ cofactor regeneration system. Various yeast and bacteria have been screened for their ability to reduce ketones.

While specific data on Acetobacter sp. for the reduction of 4-phenyl-3-butyn-2-one is not prominent, these systems are known for catalyzing asymmetric reductions of other ketones. More directly relevant, Candida parapsilosis has been successfully used in the bioreduction of the structurally similar substrate 4-(trimethylsilyl)-3-butyn-2-one (B1224664) to its corresponding (S)-alcohol. This demonstrates the potential of Candida species for this class of transformation. Furthermore, research has involved testing whole cells containing recombinant short-chain dehydrogenases/reductases for their activity and enantioselectivity in the reduction of 4-phenyl-3-butyn-2-one.

Table 3: Examples of Whole-Cell Systems for Ketone Reductions

| Microorganism | Substrate Example | Transformation | Reference |

|---|---|---|---|

| Candida parapsilosis CCTCC M203011 | 4-(trimethylsilyl)-3-butyn-2-one | Asymmetric reduction to (S)-alcohol | |

| Acetobacter sp. CCTCC M209061 | Ethyl acetoacetate | Asymmetric reduction | |

| Recombinant E. coli | 4-phenyl-3-butyn-2-one | Screened for reductive activity |

Enzyme-Mediated Stereoselective Carbonyl Reductions (e.g., Alcohol Dehydrogenases, Carbonyl Reductases)

Kinetic Resolution Techniques for Racemic 4-Phenyl-3-butyn-2-ol

Kinetic resolution is a widely employed strategy for separating racemic mixtures, wherein the two enantiomers react at different rates with a chiral catalyst or reagent. This differential reactivity allows for the isolation of one enantiomer in unreacted form and the other as a product, both with high enantiomeric purity.

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers of a racemic substrate. Lipases are particularly common for resolving chiral alcohols. rsc.org

Lipase-catalyzed acylation is a robust method for the kinetic resolution of racemic secondary alcohols, including propargylic alcohols like 4-phenyl-3-butyn-2-ol. nih.govresearchgate.net In this process, one enantiomer is preferentially acylated by the enzyme, leaving the other enantiomer as the unreacted alcohol. The efficiency of the resolution depends on factors such as the choice of lipase (B570770), solvent, acyl donor, and temperature. researchgate.netopenpolar.no

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for the resolution of various secondary alcohols. researchgate.netresearchgate.net Studies on the kinetic resolution of fluorinated analogs, such as 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol, have demonstrated that Novozym 435 can achieve excellent enantiomeric excess (>99% ee) using vinyl butanoate as the acyl donor in n-hexane. researchgate.net For other propargylic alcohols, lipases from Pseudomonas species have also been utilized effectively. nih.govacs.org The choice of acyl donor is critical; vinyl esters like vinyl acetate (B1210297) are common due to the irreversible nature of the transesterification. researchgate.netnih.gov

The general principle follows Kazlauskas' rule, where the (R)-enantiomer of a secondary alcohol is typically acylated faster, yielding the (R)-ester and leaving the (S)-alcohol. rsc.org However, the substrate's specific structure can influence this preference. For the related (E)-4-phenylbut-3-en-2-ol, lipase-catalyzed transesterification resulted in the faster reaction of the (R)-enantiomer. researchgate.net

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of 4-Phenyl-3-butyn-2-ol Analogs

| Substrate | Lipase | Acyl Donor | Solvent | Product (ee) | Unreacted Alcohol (ee) | Ref |

|---|---|---|---|---|---|---|

| (±)-1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol | Novozym 435 | Vinyl butanoate | n-Hexane | >99% | >84% | researchgate.net |

| (±)-4-(Phenyldimethylsilyl)-3-butyn-2-ol | Pseudomonas cepacia lipase | Vinyl acetate | Hexane | - | - | nih.gov |

Note: Data for the specific compound this compound was limited in the searched literature; closely related analogs are presented.

Oxidative kinetic resolution presents an alternative biocatalytic approach. In this method, an alcohol dehydrogenase (ADH) selectively oxidizes one enantiomer of the racemic alcohol to the corresponding ketone, allowing the unreacted enantiomer to be recovered in high optical purity.

A study involving an alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) explored the oxidation of racemic 4-phenyl-3-butyn-2-ol. kfupm.edu.sa The process typically uses a co-substrate like acetone (B3395972) to facilitate the regeneration of the required NADP⁺ cofactor. By carefully selecting enzyme mutants and reaction conditions (e.g., pH, temperature, co-solvents), a high degree of stereoselectivity can be achieved. kfupm.edu.sa For example, the oxidation of the related secondary alcohol 4-phenyl-2-butanol (B1222856) has been demonstrated using gold nanoparticle catalysts, a process that can be integrated with biocatalytic steps.

While enzymatic methods are powerful, non-enzymatic kinetic resolution using small-molecule chiral catalysts offers advantages, such as the availability of both catalyst enantiomers and often greater stability under a wider range of reaction conditions. nih.gov

A class of highly effective non-enzymatic catalysts for the acylative kinetic resolution of secondary alcohols is based on chiral amidines. nih.govnih.govacs.org These Amidine-Based Catalysts (ABCs) have shown high efficacy in the resolution of benzylic, allylic, and propargylic alcohols. acs.org The mechanism involves the formation of a chiral N-acylpyridinium intermediate, which then selectively acylates one enantiomer of the alcohol.

Research has demonstrated that the structure of both the substrate and the catalyst significantly influences the enantioselectivity (expressed as the selectivity factor, s). For propargylic alcohols, catalysts like (R)-CF₃-PIP and (R)-BTM have been successfully employed. nih.govacs.org The reaction is typically carried out using an acid anhydride (B1165640) (e.g., propionic or isobutyric anhydride) as the acylating agent in a non-polar solvent like chloroform (B151607) or toluene. nih.gov

Table 2: Kinetic Resolution of Propargylic Alcohols using Amidine-Based Catalysts

| Substrate | Catalyst | Acylating Agent | Solvent | Selectivity Factor (s) | Ref |

|---|---|---|---|---|---|

| 1-Phenyl-2-propyn-1-ol | (R)-CF₃-PIP 1 | (EtCO)₂O | CDCl₃ | 25 | nih.gov |

| 1-Phenyl-2-propyn-1-ol | (R)-BTM 3 | (i-PrCO)₂O | Toluene | 66 | nih.gov |

| 1-(p-Tolyl)-2-propyn-1-ol | (R)-CF₃-PIP 1 | (EtCO)₂O | CDCl₃ | 34 | nih.gov |

Note: Data is for structurally similar propargylic alcohols, illustrating the capability of the method.

Lipase-Catalyzed Transesterification and Esterification

Non-Enzymatic Kinetic Resolution (NEKR)

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliary-based synthesis is a powerful strategy for controlling stereochemistry. osi.lv This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent stereoselective reaction, creating a new chiral center with a specific configuration (diastereoselective synthesis). Finally, the auxiliary is cleaved to yield the enantiomerically pure product.

For the synthesis of chiral propargylic alcohols, a common approach involves the diastereoselective addition of an alkynyl nucleophile to an aldehyde that is attached to a chiral auxiliary. Alternatively, an aldehyde can be added to a chiral alkynylmetal reagent.

While direct examples for the synthesis of this compound using this method were not prominent in the searched literature, the reverse has been described, where the related (S)-4-trimethylsilyl-3-butyn-2-ol itself serves as a chiral auxiliary. researchgate.net In that study, the alcohol was esterified with a pyrrole (B145914) carboxylic acid. The resulting chiral ester then directed a highly diastereoselective Mukaiyama aldol (B89426) reaction. researchgate.netresearcher.life This demonstrates the potent stereodirecting ability of the 4-substituted-3-butyn-2-ol framework, which is fundamental to auxiliary-based methods. The synthesis of salinosporamide A analogs has been achieved using this strategy, highlighting its utility in constructing complex molecules. researchgate.netacs.org

Innovative Synthetic Approaches

The synthesis of enantiomerically pure propargyl alcohols, such as this compound, is a focal point of modern organic chemistry due to their utility as chiral building blocks. Recent advancements have moved beyond traditional batch methods to embrace more efficient, safer, and sustainable technologies. This section details the application of continuous flow chemistry and the integration of green chemistry principles in the synthesis of this specific chiral alcohol.

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net These systems provide superior control over reaction parameters, enhance heat and mass transfer, and allow for the safe handling of hazardous reagents and unstable intermediates. acs.orgnih.gov

The synthesis of propargylic alcohols often involves thermally hazardous reagents like 3-butyn-2-ol (B105428) or highly reactive organometallic intermediates. acs.orgnih.gov Flow reactors, with their high surface-area-to-volume ratio, mitigate the risks associated with exothermic events and improve process safety. acs.org For instance, the transition from batch to continuous processes can dramatically shorten reaction times, sometimes from hours to minutes, while simultaneously improving yield and safety profiles. acs.org

While specific literature on the complete continuous flow synthesis of this compound is emerging, related processes demonstrate the technology's applicability. Flow chemistry has been successfully applied to the deoxygenative alkynylation of alcohols, a process that generates internal alkynes. researchgate.net In these systems, alkyl radicals are generated and trapped by an alkynylation agent within a flow reactor, often under photochemical conditions. researchgate.net Another relevant application is the asymmetric propargylation using allene (B1206475) gas, where unstable allenyllithium intermediates are generated and consumed in a continuous stream, a feat difficult to achieve in batch synthesis. nih.gov Furthermore, the partial hydrogenation of alkynes to alkenes, a potential subsequent step for products derived from 4-Phenyl-3-butyn-2-ol, has been extensively studied in flow systems, demonstrating enhanced selectivity and control compared to batch methods. beilstein-journals.org

The table below summarizes key parameters from relevant continuous flow processes that are analogous to the synthesis or transformation of chiral propargylic alcohols.

| Reaction Type | Key Parameters | Catalyst/Reagent | Residence Time | Outcome | Source |

|---|---|---|---|---|---|

| Deoxygenative Alkynylation of Alcohols | 450 nm blue LEDs, MTBE/DMF/tBuOH solvent | 4CzIPN (photocatalyst), N-heterocyclic carbene (NHC) | 3.6 min | Efficient synthesis of internal alkynes from various alcohols. | researchgate.net |

| Asymmetric Propargylation | Connected continuous process of allene dissolution, lithiation, transmetallation, and propargylation. | (1S,2R)-N-pyrrolidinyl norephedrine (B3415761) (ligand) | Not specified | High yield and high regio- and diastereoselectivity (32:1). nih.gov | nih.gov |

| Key Intermediate Synthesis | Vertical Dynamic Reactor used to handle hazardous reagent (3-butyn-2-ol). | Not specified for this step | 20 min (vs. 600 min in batch) | Process safety significantly improved; yield increased from 85% to 91%. acs.org | acs.org |

| Partial Hydrogenation of Alkynes | Liquid-phase hydrogenation with concurrent H₂ gas flow. | Supported Pd-based catalysts (e.g., Lindlar) | 10–1000 s | Fine-tuning of contact time allows for improved selectivity to the alkene. beilstein-journals.org | beilstein-journals.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound provides several opportunities for the application of these principles, including the use of greener solvents, recyclable catalysts, and biocatalysis.

A notable example is the development of copper-catalyzed reactions involving propargylic alcohols in aqueous media. rsc.org Researchers have reported a highly efficient, one-step copper(I)-catalyzed method to synthesize α-sulfenylated carbonyl compounds from propargylic alcohols like 4-Phenyl-3-butyn-2-ol and aryl thiols using water as the reaction medium. rsc.orgrsc.org This approach is advantageous as water is a non-toxic, non-flammable, and inexpensive solvent. Crucially, the copper(I) iodide catalyst could be recovered from the aqueous phase and recycled up to four times without a significant loss in catalytic activity. rsc.orgrsc.org

Biocatalysis represents another powerful green approach. The enantioselective reduction of the corresponding ketone, 4-phenyl-3-butyn-2-one, can yield the chiral alcohol. An enzymatic approach using a Prelog mutant of a secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) has been used to produce the (S)-enantiomer, (S)-4-phenyl-3-butyn-2-ol. researchgate.net This biocatalytic reduction proceeds with excellent yield and high chemo- and enantioselectivity while leaving the alkyne moiety intact. researchgate.net Enzymatic reactions are hallmarks of green chemistry as they are performed in water under mild temperature and pH conditions, use a biodegradable catalyst (the enzyme), and exhibit exceptional selectivity, which minimizes by-product formation.

The table below outlines synthetic methodologies relevant to 4-Phenyl-3-butyn-2-ol and evaluates them against key green chemistry principles.

| Synthetic Method | Green Principle Applied | Details | Source |

|---|---|---|---|

| Cu(I)-catalyzed reaction of 4-Phenyl-3-butyn-2-ol | Use of Safer Solvents | The reaction is performed in water, replacing hazardous organic solvents like 1,2-dichloroethane. rsc.orgrsc.org | rsc.orgrsc.org |

| Cu(I)-catalyzed reaction of 4-Phenyl-3-butyn-2-ol | Catalysis & Catalyst Recycling | A copper(I) iodide catalyst is used, which can be recovered from the aqueous reaction mixture and reused for multiple cycles without significant loss of activity. rsc.org | rsc.org |

| Enzymatic Reduction of 4-Phenyl-3-butyn-2-one | Biocatalysis | Uses a secondary alcohol dehydrogenase (W110A TeSADH) for enantioselective ketone reduction to (S)-4-phenyl-3-butyn-2-ol. researchgate.net | researchgate.net |

| Enzymatic Reduction | Use of Renewable Feedstocks & Mild Conditions | Enzymes are derived from renewable sources and operate under mild conditions (temperature, pressure, pH) in aqueous solutions. | researchgate.net |

Stereoselective Transformations and Chemical Reactivity of R 4 Phenyl 3 Butyn 2 Ol

Functional Group Interconversions at the Hydroxyl Moiety (e.g., Mesylate Formation)

The hydroxyl group of (R)-4-phenyl-3-butyn-2-ol can be readily converted into other functional groups, a common strategy to activate it for subsequent reactions. A key example is the formation of a mesylate. This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine. The resulting mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions.

Another important interconversion involves the formation of carbamates. For instance, treatment of the corresponding (S)-enantiomer with phenyl isocyanate and 4-dimethylaminopyridine (B28879) (DMAP) installs a phenyl carbamate (B1207046) group. nih.gov This derivatization is crucial for directing subsequent transformations and enabling specific mechanistic pathways in stereoselective synthesis. nih.gov

Reactions Involving the Alkyne Triple Bond

The carbon-carbon triple bond in this compound is a site of rich reactivity, enabling a wide array of transformations, particularly through metal-catalyzed additions and rearrangements.

Metal-Catalyzed Additions (e.g., Hydrostannation, Palladium-Catalyzed Cycloaddition)

Hydrostannation: The addition of a tin hydride across the alkyne, known as hydrostannation, is a powerful method for creating vinylstannanes, which are versatile intermediates in cross-coupling reactions. The hydrostannation of alkynes can be initiated by radical initiators like triethylborane (B153662). conicet.gov.ar For example, the reaction of substituted alkynes with organotin hydrides in the presence of triethylborane at room temperature yields vinylstannane adducts. conicet.gov.ar The stereoselectivity of this addition is influenced by the steric bulk of the ligands on the tin atom. conicet.gov.ar A study on the hydrostannation of 2-methyl-3-butyn-2-ol (B105114) with dibutyltin (B87310) difluorochloroacetate hydride showed the formation of both Z and a isomers.

Palladium-Catalyzed Cycloaddition: The alkyne moiety of this compound and related propargylic alcohols can participate in palladium-catalyzed cycloaddition reactions. These reactions are valuable for the construction of cyclic and heterocyclic systems. For example, palladium catalysts have been employed in domino aminocarbonylation reactions of alkynols to synthesize itaconimides. nih.gov The choice of ligand is critical for controlling the selectivity and activity of these transformations. nih.gov Transition metal-catalyzed intramolecular [4+2] cycloadditions of dienynes offer a distinct mechanistic pathway compared to thermal Diels-Alder reactions, allowing for reactions with otherwise unreactive dienophiles. williams.edu

The following table summarizes representative metal-catalyzed additions involving the alkyne functionality:

Table 1: Metal-Catalyzed Additions to Propargylic Alcohols| Reaction Type | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|

| Hydrostannation | Organotin hydride / Triethylborane | Vinylstannane | conicet.gov.ar |

| Aminocarbonylation | Pd(cod)Cl₂ / Ligand | Itaconimide | nih.gov |

| [4+2] Cycloaddition | Ni(COD)₂ | A-ring aromatic steroid precursor | williams.edu |

Conversion to Allenic Systems

This compound and similar propargylic alcohols can be converted into allenes, which are themselves valuable synthetic intermediates. scispace.com A common method to achieve this is the propargyl Claisen rearrangement, which involves the -sigmatropic rearrangement of propargyl vinyl ethers. scispace.com These vinyl ethers can be formed in situ from the corresponding propargyl alcohols. scispace.com For instance, heating propargyl alcohols with triethyl orthoacetate and a catalytic amount of propionic acid can lead to the formation of allenic esters. scispace.com

Gold(I) catalysts have also been shown to be effective in promoting the rearrangement of propargyl esters to allenes. Furthermore, gold-catalyzed reactions can facilitate the enantioselective hydroamination of the resulting allenes. nih.gov

Derivatization for Enhanced Stereochemical Control

The strategic derivatization of this compound is a key strategy for enhancing stereochemical control in subsequent transformations. The hydroxyl group can be protected or converted into a directing group to influence the stereochemical outcome of reactions at the alkyne.

For example, in the synthesis of a C(7)-C(22) sector of (+)-acutiphycin, a double O-directed free radical hydrostannation was successfully performed on a complex dialkyldiyne. researchgate.net The presence of a conformation-restraining acetal (B89532) was crucial to prevent side reactions and ensure high stereocontrol in the formation of two vinylstannane moieties. researchgate.net

Similarly, the synthesis of an α-substituted allylic silane (B1218182) involved the lipase-catalyzed kinetic resolution of 4-trimethylsilyl-3-butyn-2-ol (B1225485) to obtain the (S)-enantiomer with high enantiomeric excess. nih.gov The subsequent installation of a phenyl carbamate group was necessary to direct an SN2' displacement reaction, highlighting the importance of derivatization for achieving high stereoselectivity. nih.gov

Mechanistic Studies of Stereoselective Reactivity

Understanding the mechanisms of stereoselective reactions involving this compound is crucial for the rational design of synthetic strategies. Mechanistic studies often employ computational methods, such as density functional theory (DFT), and experimental techniques to elucidate reaction pathways and the origins of stereoselectivity.

In palladium-catalyzed reactions, the mechanism often involves the formation of key intermediates. For example, in a palladium-catalyzed 1,4-palladium migration cascade, the reaction proceeds through the oxidative addition of a bromo-functionalized gem-diaryl ethylene (B1197577) to a Pd(0) species, followed by cyclopalladation and protonation to form a Pd(II) intermediate. This intermediate then reacts with the alkyne to form the final product.

The stereochemical outcome of reactions can also be highly dependent on the solvent and reagents used. For instance, the stereochemistry of 1-phenyl-2-propenylcyclopentane derivatives formed from the reaction of unsaturated benzylselenides was found to be dependent on both the solvent (ether-hexanes vs. THF-hexane) and the stereochemistry of the starting material. arkat-usa.org This suggests that the reaction proceeds through different transition states depending on the reaction conditions. arkat-usa.org

Mechanistic investigations into copper-catalyzed Kinugasa reactions have shown that the reaction proceeds through the formation of a dicopper-acetylide that undergoes cycloaddition with a nitrone. acs.org DFT studies have been instrumental in understanding the reaction mechanism and the factors controlling enantioselectivity in such transformations. acs.org

Advanced Applications of R 4 Phenyl 3 Butyn 2 Ol As a Chiral Synthon

Strategic Intermediate in Natural Product Synthesis

Chiral propargylic alcohols, including (R)-4-Phenyl-3-butyn-2-ol, are recognized as crucial intermediates in the total synthesis of various natural products. researchgate.net Their utility stems from the alkyne moiety, which can be readily transformed into other functional groups such as alkenes (via stereoselective reduction), ketones, or used in coupling reactions to build carbon-carbon bonds. For instance, the core structures of complex natural products like discodermolide have been assembled using strategies that involve chiral propargylic alcohol fragments. acs.org The synthesis of such natural products often relies on the precise installation of stereocenters, a task for which this compound is well-suited.

Precursor in Complex Pharmaceutical Building Block Generation

The structural motifs present in this compound are frequently found in biologically active molecules, making it a key starting material for the synthesis of various pharmaceutical agents.

This compound has been identified as a cost-effective precursor in the synthesis of potent antifungal drugs like Ravuconazole and Isavuconazole. newdrugapprovals.orggoogle.com These complex molecules require the precise stereochemical control of multiple chiral centers. An efficient synthetic approach involves a palladium(II)-catalyzed reaction where this compound is used to establish the required stereochemistry in a key intermediate. newdrugapprovals.orgrssing.com This method is considered an improvement over earlier synthetic routes that were often lengthy and low-yielding. google.comrssing.com The use of this compound, which is less water-soluble and therefore less expensive than other similar chiral precursors like (R)-2-butynol, makes the process more economically viable for large-scale production. newdrugapprovals.orggoogle.com

Table 1: Antifungal Azoles Synthesized Using this compound

| Antifungal Agent | Therapeutic Class | Key Synthetic Feature |

|---|---|---|

| Ravuconazole | Azole Antifungal | Stereoselective synthesis using this compound as a chiral precursor. newdrugapprovals.orggoogle.com |

| Isavuconazole | Azole Antifungal | Utilizes a similar synthetic strategy to Ravuconazole, leveraging the chirality of this compound. google.comnewdrugapprovals.org |

Propargylic alcohols are important starting materials for new classes of second-generation 5-lipoxygenase (5-LO) inhibitors. sigmaaldrich.com While the direct use of this compound is not explicitly detailed in the provided search results, a closely related compound, (S)-4-(trimethylsilyl)-3-butyn-2-ol, is a crucial intermediate for the synthesis of 5-lipoxygenase inhibitors. researchgate.netcapes.gov.brd-nb.info This highlights the general importance of the chiral propargyl alcohol scaffold in the development of this class of anti-inflammatory agents. The synthesis of these inhibitors often involves the enzymatic reduction of the corresponding ketone to establish the chiral center. capes.gov.br

Synthesis of Antifungal Azoles (e.g., Ravuconazole, Isavuconazole)

Chiral Ligand and Catalyst Precursor Development

The development of new chiral ligands and catalysts is a cornerstone of asymmetric synthesis. This compound and its derivatives can serve as precursors for the synthesis of novel chiral ligands. acs.org These ligands, when complexed with a metal center, can catalyze a wide array of chemical reactions in an enantioselective manner. For example, the reduction of 4-phenyl-3-buten-2-one, a related unsaturated ketone, has been achieved with high enantioselectivity using chiral ruthenium catalysts. researchgate.net The development of such catalysts is crucial for the efficient production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Generation of Organometallic Reagents (e.g., Chiral Allenylzinc and Indium Reagents)

This compound and its silyl-protected analogues are valuable precursors for the generation of chiral allenylzinc and allenylindium reagents. acs.orgamanote.comumn.eduacs.org These organometallic reagents are highly useful in organic synthesis for the stereoselective construction of carbon-carbon bonds. For instance, they can be added to aldehydes to produce homopropargylic alcohols with a high degree of stereocontrol. orgsyn.orgorgsyn.org The generation of these reagents typically involves the reaction of a mesylate derivative of the propargylic alcohol with a low-valent metal such as indium(I) iodide. orgsyn.orgorgsyn.org This methodology provides a practical and efficient route to enantiomerically enriched compounds that would be difficult to access through other means.

Table 2: Chiral Organometallic Reagents from this compound Derivatives

| Reagent Type | Precursor | Application |

|---|---|---|

| Chiral Allenylzinc | (R)-4-TIPS-3-butyn-2-ol | Stereoselective addition to aldehydes. acs.orgamanote.com |

| Chiral Allenylindium | (R)-4-TIPS-3-butyn-2-ol | Stereoselective addition to aldehydes. amanote.comumn.eduresearchgate.net |

Contributions to Heterocyclic Compound Synthesis (e.g., Triazoles, α-Methylene Cyclic Carbonates)

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. This compound and its racemic form have been utilized in the synthesis of various heterocyclic systems.

One notable application is in the copper(II)-promoted cycloaddition with azides to form triazoles. lookchem.comsigmaaldrich.comscielo.br This reaction, a variant of "click chemistry," is a robust and efficient method for constructing the triazole ring system.

Furthermore, 2-phenyl-3-butyn-2-ol (B89498) can react with carbon dioxide in the presence of a transition metal catalyst, such as copper(I) chloride in an ionic liquid, to produce α-methylene cyclic carbonates. lookchem.comsigmaaldrich.comionike.com These cyclic carbonates are valuable monomers for polymerization and can be further transformed into other useful organic molecules. lookchem.com The reaction is reported to be specific for tertiary propargylic alcohols. ionike.com

Stereochemical Characterization and Analysis of R 4 Phenyl 3 Butyn 2 Ol

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are fundamental in separating and quantifying the enantiomers of 4-phenyl-3-butyn-2-ol (B1585155), thereby allowing for the determination of enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantioseparation of chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high selectivity under both normal and reversed-phase conditions. eijppr.comnih.gov The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which form transient diastereomeric complexes between the analyte and the CSP. eijppr.com

For the analysis of compounds structurally similar to 4-phenyl-3-butyn-2-ol, various chiral columns have proven effective. For instance, the enantiomeric excess of (Ra)-methyl 3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate was determined using a Chiralpak IB-3 column with a mobile phase of 0.5% 2-propanol in hexanes. orgsyn.org In another example, the enantiomeric excess of a diastereomeric alcohol was determined to be 91% using a Chiralpak AY-H column with a hexane-isopropanol (99:01) mobile phase. rsc.org The ChiralCel OD-H column has also been used for similar separations. rsc.org The choice of CSP and mobile phase is crucial and often requires optimization to achieve baseline separation of the enantiomers. science.gov

Table 1: Examples of Chiral HPLC Conditions for Analogs of (R)-4-Phenyl-3-butyn-2-ol

| Compound Analyzed | Chiral Stationary Phase | Mobile Phase | Detection | Reference |

| (Ra)-Methyl 3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate | Chiralpak IB-3 | 0.5% 2-propanol/hexanes | UV (210 nm) | orgsyn.org |

| Diastereomeric trifluoromethyl alcohol | Chiralpak AY-H | Hexane-iPrOH (99:01) | Not Specified | rsc.org |

| (2S,4R,Z)-2-methyl-4-phenyl-5-(3-phenylpro-2-yn-1-ylidene)-2-(trifluoromethyl)tetrahydrofuran | Chiralcel OD-H | Hexane-iPrOH (99:01) | Not Specified | rsc.org |

| Axially chiral allene (B1206475) | ChiralPak AS-H | Not Specified | Not Specified | nih.gov |

This table is for illustrative purposes and shows conditions for structurally related compounds, not this compound itself.

Chiral Gas Chromatography (GC) is another principal method for determining the enantiomeric purity of volatile chiral compounds like 4-phenyl-3-butyn-2-ol. mdpi.com This technique typically utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The enantiomers of the analyte interact diastereomerically with the CSP, resulting in different retention times and allowing for their separation and quantification. sci-hub.se

For alcohols, derivatization is a common strategy to improve volatility and chromatographic performance. research-solution.com The hydroxyl group can be acylated, for instance, with acetic anhydride (B1165640) or trifluoroacetic anhydride, to form the corresponding ester. kfupm.edu.sascience.gov This not only increases volatility but can also enhance enantioselectivity. sci-hub.se The enantiomeric excess of 4-phenyl-3-butyn-2-ol itself has been determined by GC analysis after derivatization. dtic.mil In one study, the enantiomeric excess of (R)-3-heptyn-2-ol was determined by GC analysis of its trifluoroacetate (B77799) derivative on a chiral G-TA column. amazonaws.com

Table 2: Chiral GC Conditions for the Analysis of 4-Phenyl-3-butyn-2-ol and Related Compounds

| Analyte | Derivatizing Agent | Chiral GC Column | Typical Oven Program | Reference |

| This compound | MTPA | Not specified | Not specified | amazonaws.com |

| (R)-3-Heptyn-2-ol | Trifluoroacetic anhydride | G-TA column | 40°C (20 min), then 1°C/min | amazonaws.com |

| Aryltrimethylsilyl chiral alcohols | None (direct analysis) | Varian CP-Chirasil-DEX CB β-cyclodextrin | 100°C to 150°C at 1°C/min | mdpi.com |

| 3-Butyn-2-ol (B105428) | None (direct analysis) | Pentyl cage-coated capillary column | Not specified | mdpi.com |

| General Chiral Alcohols | Acetic anhydride | CP Chirasil-DEX CB | Not specified | science.gov |

This table provides examples of GC conditions and may require optimization for specific applications.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for assigning the stereochemistry of chiral molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess and assign the absolute configuration of chiral compounds. In the absence of a chiral environment, the NMR spectra of two enantiomers are identical. However, the use of chiral shift reagents (CSRs) can induce diastereomeric interactions, leading to the separation of signals for the (R) and (S) enantiomers. slideshare.net

Lanthanide-based complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)), are common chiral shift reagents. dtic.milslideshare.net These reagents are Lewis acids that can coordinate with Lewis basic sites in the substrate molecule, such as the hydroxyl group of an alcohol. mdpi.com This coordination leads to a paramagnetic-induced shift in the NMR signals of nearby protons. Because the complex formed between the chiral reagent and each enantiomer of the analyte is diastereomeric, the magnitude of the induced shift is different for each enantiomer, allowing for their differentiation and quantification. slideshare.net The enantiomeric excess of 4-phenyl-3-butyn-2-one (B156156) reduction products has been determined using Eu(hfc)₃ shifted NMR. dtic.mil

Another approach involves the use of chiral solvating agents (CSAs) to create a chiral environment in the NMR tube. For instance, ternary complexes formed from a chiral acid (like R-mandelic acid), a base (like DMAP), and the racemic alcohol can lead to the resolution of signals for the enantiomers in the ¹H NMR spectrum. researchgate.net

Absolute Configuration Assignment Methodologies

Determining the absolute configuration, i.e., the spatial arrangement of atoms as (R) or (S), is a crucial step in characterizing a chiral molecule. While chromatographic and spectroscopic methods can determine enantiomeric excess, assigning the absolute configuration often requires additional techniques. libretexts.org

One common method is to derivatize the chiral alcohol with a chiral reagent of known absolute configuration, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). nih.gov The resulting diastereomeric esters can then be analyzed by NMR spectroscopy. The differences in the chemical shifts of the protons in the two diastereomers can be used to deduce the absolute configuration of the original alcohol. sci-hub.se The enantiomeric excess of 4-phenyl-3-butyn-2-ol has been determined by ¹H NMR analysis of its MTPA ester. amazonaws.com

Another strategy is the competing enantioselective conversion (CEC) method, which is a modern implementation of Horeau's method. nih.govacs.org This kinetic resolution technique involves reacting the enantioenriched alcohol with both enantiomers of a chiral reagent in separate reactions. The difference in the reaction rates allows for the assignment of the absolute configuration. nih.gov

Furthermore, the absolute configuration can be determined by chemical correlation, which involves converting the compound of unknown configuration to a compound whose absolute configuration is already known. For example, the absolute configuration of (R)-3-heptyn-2-ol was confirmed by hydrogenating it to the commercially available (R)-2-heptanol. amazonaws.com In the most definitive cases, X-ray crystallography of a suitable crystalline derivative can provide an unambiguous determination of the absolute configuration. mdpi.com

Computational Chemistry Investigations of R 4 Phenyl 3 Butyn 2 Ol

Density Functional Theory (DFT) Studies on Stereochemistry and Reaction Pathways

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of molecules. It is particularly valuable for studying the stereochemistry and potential reaction mechanisms of chiral molecules such as propargylic alcohols.

Stereochemistry: DFT calculations can elucidate the electronic and structural properties that govern the stereochemistry of (R)-4-Phenyl-3-butyn-2-ol. By optimizing the molecular geometry, researchers can determine the most stable three-dimensional arrangement of the atoms. Key parameters such as bond lengths, bond angles, and dihedral angles around the chiral center (the carbon atom bonded to the hydroxyl group) are calculated. These parameters define the absolute configuration of the (R)-enantiomer.

Furthermore, DFT is often used in conjunction with spectroscopic techniques like Vibrational Circular Dichroism (VCD). Theoretical VCD spectra for the (R) and (S) enantiomers can be calculated and compared with experimental spectra to unambiguously assign the absolute configuration. researchgate.net For analogous chiral alcohols, such as (S)-(-)-3-butyn-2-ol, DFT calculations using the B3LYP functional with a 6-31G* basis set have been successfully employed to predict VCD spectra and identify predominant conformations in solution. fishersci.ca This combined approach provides a high level of confidence in the stereochemical assignment.

Reaction Pathways: DFT is also instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the investigation of reaction mechanisms, transition state structures, and the prediction of product selectivity. For instance, in reactions like asymmetric propargylic substitution, where the alcohol is converted into other chiral products, DFT can model the entire catalytic cycle. rsc.org

Computational studies on similar copper-catalyzed asymmetric propargylic substitutions have shown that the structure of the chiral ligand is crucial for enantioselectivity. rsc.org DFT calculations can model the transition state assemblies between the substrate, the catalyst, and the nucleophile. By comparing the energies of the different transition states leading to the (R) or (S) products, the origin of the enantioselectivity can be explained. These computational models have indicated that well-defined, rigid transition-state structures often control the stereochemical outcome. mdpi.com For example, in copper-catalyzed reactions involving N,N,P-ligands, computational results have helped to elucidate the role of different parts of the ligand in both the initial activation of the alcohol and the subsequent enantioselective nucleophilic attack. rsc.org

A representative table of data that could be generated from a DFT study on a reaction intermediate is shown below. This hypothetical data illustrates how DFT is used to compare the stability of different structures.

| Parameter | Value |

| Method | DFT (B3LYP/6-311+G(d,p)) |

| Solvent Model | PCM (Toluene) |

| Optimized Energy (Hartree) | -500.12345 |

| Zero-Point Energy (Hartree) | 0.21567 |

| Gibbs Free Energy (Hartree) | -500.34567 |

Molecular Modeling and Conformation Analysis related to Chirality

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For a flexible molecule like this compound, which can adopt various shapes or "conformations" due to rotation around its single bonds, conformational analysis is key to understanding its behavior.

The chirality of the molecule arises from the specific tetrahedral arrangement of the four different groups (hydrogen, hydroxyl, methyl, and phenylethynyl) around the C2 carbon. Molecular modeling allows for a systematic search of the potential energy landscape to identify the most stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is derived from their calculated Gibbs free energies. fishersci.ca

Studies on the related molecule, 3-butyn-2-ol (B105428), have shown that the orientation of the hydroxyl group relative to the alkyne and methyl groups is a primary determinant of conformational stability. researchgate.net These studies often identify several low-energy conformers that can be stabilized by intramolecular interactions, such as weak hydrogen bonds between the hydroxyl hydrogen and the π-system of the alkyne. researchgate.netfishersci.ca For this compound, the rotation around the C-C single bonds would be explored to find the most stable arrangements of the phenyl, hydroxyl, and methyl groups.

The results of such a conformational search are typically presented in a data table, as exemplified below for a hypothetical analysis of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) (H-O-C2-C3) | Boltzmann Population (%) (at 298.15 K) |

| 1 | 0.00 | 60.5 | 65.2 |

| 2 | 0.85 | -65.2 | 20.1 |

| 3 | 1.50 | 178.9 | 14.7 |

This type of analysis is crucial for interpreting experimental data, as the observed properties of a sample are often an average over the different conformations present at equilibrium. The specific shapes of the dominant conformers and the interactions that stabilize them are fundamental to how the molecule interacts with other chiral molecules, such as enzymes or chiral catalysts, which is the basis for its role in asymmetric synthesis. mdpi.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.